molecular formula C8H4Br2O B3192647 2,3-Dibromobenzofuran CAS No. 64150-61-4

2,3-Dibromobenzofuran

Cat. No. B3192647
CAS RN: 64150-61-4
M. Wt: 275.92 g/mol
InChI Key: JPYBOGFQEPDJRZ-UHFFFAOYSA-N
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Description

2,3-Dibromobenzofuran is an organic compound with the chemical formula C8H4Br2O . It appears as a light yellow to light brown solid with a distinct aromatic odor . It is sparingly soluble in water but can dissolve in organic solvents such as ethanol, ether, and chlorinated hydrocarbons . It is commonly used as an important intermediate in organic synthesis reactions . It can be used to synthesize compounds with various biological activities, such as drugs, pesticides, and dyes . For example, 2,3-Dibromobenzofuran can be used as a starting material for the synthesis of antibacterial and antitumor drugs .


Synthesis Analysis

The preparation of 2,3-Dibromobenzofuran mainly involves two methods . The first method involves the reaction of 2,3-dibromophenol with chloromethyl furan under alkaline conditions . The second method involves the reaction of 2,3-dibromophthalic acid dimethyl ester with benzyl alcohol, followed by separation and purification to obtain the target product .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobenzofuran consists of a benzene ring fused with a furan ring, with two bromine atoms attached at the 2 and 3 positions of the benzofuran structure .


Chemical Reactions Analysis

2,3-Dibromobenzofuran exhibits reactivity in various chemical reactions. For instance, it has been used in a regio- and chemoselective cross-coupling study with sub-stoichiometric loadings of triarylbismuths as atom-economic reagents under Pd-catalyzed conditions .


Physical And Chemical Properties Analysis

2,3-Dibromobenzofuran has a molecular weight of 275.92 and a predicted density of 1.989±0.06 g/cm3 . Its boiling point is predicted to be 297.6±20.0 °C . It is sparingly soluble in water but can dissolve in organic solvents such as ethanol, ether, and chlorinated hydrocarbons .

Scientific Research Applications

Cross-Coupling Reactions

2,3-Dibromobenzofuran has been utilized in various regio- and chemoselective cross-coupling studies. For instance, it has been effectively used with sub-stoichiometric loadings of triarylbismuths as atom-economic reagents under Pd-catalyzed conditions to produce various di- and triarylbenzofuran products. These reactions involve one-pot operations and short reaction times, showcasing the compound's reactivity and efficiency in organic synthesis (Rao, Talode, & Murty, 2016).

Suzuki Cross-Coupling Reactions

The Suzuki–Miyaura reaction of 2,3-dibromobenzofuran with boronic acids leads to the formation of 2,3-diarylbenzofurans. This reaction demonstrates the compound's capability in facilitating site-selective formation of complex organic structures, important in medicinal chemistry and material science (Hung et al., 2010).

Synthesis of Eupomatenoids

2,3-Dibromobenzofuran has been employed in regioselective C-C bond formation reactions, contributing to the synthesis of eupomatenoids - a class of natural products with significant biological activity. The methodology demonstrates the compound's utility in the synthesis of complex natural products and pharmaceuticals (Bach & Bartels, 2003).

Enaminone-Based Synthesis

Enaminone derivatives incorporating a dibromobenzofuran moiety have been synthesized using 2,3-dibromobenzofuran, leading to novel azines and azolotriazines. This research highlights the compound's versatility in creating novel heterocyclic compounds, which are valuable in drug discovery and development (Sanad & Mekky, 2018).

Biocatalytic Synthesis

Biocatalytic strategies have been reported for the synthesis of 2,3-dihydrobenzofuran-based tricyclic scaffolds, where 2,3-dibromobenzofuran plays a crucial role. These strategies are significant for producing stereochemically rich compounds in high yields and enantiopurity, important in pharmaceutical synthesis (Vargas et al., 2019).

Mechanism of Action

While the specific mechanism of action of 2,3-Dibromobenzofuran is not explicitly mentioned in the search results, it is known that benzofuran derivatives can exhibit various biological activities. For instance, they can serve as antitumor agents, protein tyrosine phosphatase-1B inhibitors, and antimycobacterial agents .

Safety and Hazards

2,3-Dibromobenzofuran is irritating and corrosive to the eyes and skin . Immediate washing with water is required upon contact . During operation, inhalation of its vapor or dust should be avoided, and good ventilation conditions should be maintained . It should be stored away from flammable substances, oxidizers, and strong acids to prevent fire and explosion . It should be stored in a cool, dry, sealed container, away from fire and flammable substances .

properties

IUPAC Name

2,3-dibromo-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYBOGFQEPDJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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